molecular formula C19H28ClNO3 B1354106 PRE-084 Hydrochloride CAS No. 75136-54-8

PRE-084 Hydrochloride

Cat. No.: B1354106
CAS No.: 75136-54-8
M. Wt: 353.9 g/mol
InChI Key: QUJWFJNHTBKCLU-UHFFFAOYSA-N
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Safety and Hazards

PRE-084 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PRE-084 hydrochloride involves the esterification of 1-phenylcyclohexanecarboxylic acid with 2-(4-morpholinyl)ethanol. The reaction typically employs a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. The final product is purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: PRE-084 hydrochloride primarily undergoes substitution reactions due to the presence of the ester and morpholine functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 1-phenylcyclohexanecarboxylic acid and 2-(4-morpholinyl)ethanol .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Hydrolysis Reactions: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Properties

IUPAC Name

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJWFJNHTBKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017460
Record name 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75136-54-8
Record name 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRE-084 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?

A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].

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